molecular formula C28H31O4P B183440 Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester CAS No. 157188-20-0

Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester

Cat. No.: B183440
CAS No.: 157188-20-0
M. Wt: 462.5 g/mol
InChI Key: MOISLNSHZZDJGS-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) 1-ethyl ester is a complex organic compound with the molecular formula C28H31O4P

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of butanedioic acid with triphenylphosphine to form the intermediate triphenylphosphoranylidene derivative. Subsequent esterification with 1-ethyl ester and tert-butyl groups completes the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound would require controlled reaction conditions, including specific temperatures, pressures, and catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and aldehydes.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Studied for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can act as a ligand, forming complexes with metal ions, while the ester and tert-butyl groups influence its reactivity and stability.

Comparison with Similar Compounds

  • Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) methyl ester

  • Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-dimethylethyl) phenyl ester

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse reactivity and interactions, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

157188-20-0

Molecular Formula

C28H31O4P

Molecular Weight

462.5 g/mol

IUPAC Name

4-O-tert-butyl 1-O-ethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate

InChI

InChI=1S/C28H31O4P/c1-5-31-27(30)25(21-26(29)32-28(2,3)4)33(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20H,5,21H2,1-4H3

InChI Key

MOISLNSHZZDJGS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)OC(C)(C)C

Synonyms

Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-(1,1-diMethylethyl) 1-ethyl ester

Origin of Product

United States

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